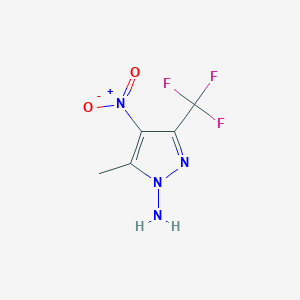
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. This compound is of interest due to its unique molecular structure, which imparts distinct chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.
Benzylation: The nitropyrazole undergoes benzylation using cesium carbonate as a base, yielding regioselectively nitropyrazole.
Reduction: The nitropyrazole is then reduced using zinc under acidic conditions to obtain the aminopyrazole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc and acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazol-1-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 5-carboxy-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine.
Scientific Research Applications
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Agricultural Chemistry: It is explored for its potential use in agrochemicals, such as herbicides and pesticides.
Material Science:
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for disease progression.
Agricultural Chemistry: It may interfere with essential biochemical pathways in pests, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the amine group.
4-nitro-3-(trifluoromethyl)aniline: Similar functional groups but different core structure.
Properties
IUPAC Name |
5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2/c1-2-3(12(13)14)4(5(6,7)8)10-11(2)9/h9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAROBFFVFEZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














